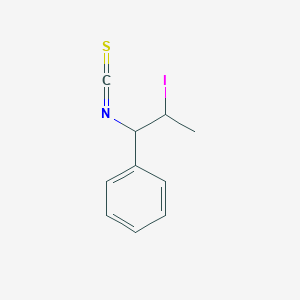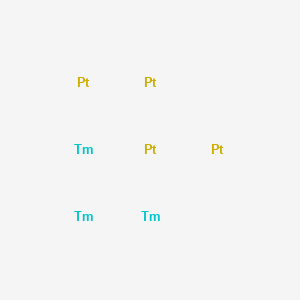
Platinum--thulium (4/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–thulium (4/3) is a compound that combines the elements platinum and thulium in a specific stoichiometric ratio. Platinum is a well-known transition metal with significant applications in catalysis, electronics, and medicine. Thulium, on the other hand, is a rare earth element that is part of the lanthanide series. The combination of these two elements results in a compound with unique properties that are of interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum–thulium (4/3) can be achieved through several methods. One common approach involves the direct reaction of platinum and thulium metals under high-temperature conditions. This method requires precise control of temperature and atmosphere to ensure the correct stoichiometry and phase formation .
Another method involves the use of organometallic precursors, where platinum and thulium compounds are reacted in a controlled environment to form the desired compound. This approach allows for better control over the reaction conditions and can result in higher purity products .
Industrial Production Methods: Industrial production of platinum–thulium (4/3) typically involves high-temperature metallurgical processes. These processes require specialized equipment to handle the high temperatures and reactive nature of the elements involved. The production methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Platinum–thulium (4/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with oxygen to form oxides, with halogens to form halides, and with acids to form corresponding salts .
Common Reagents and Conditions: Common reagents used in reactions with platinum–thulium (4/3) include oxygen, halogens (such as chlorine and fluorine), and acids (such as sulfuric acid). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from the reactions of platinum–thulium (4/3) include oxides, halides, and salts. For example, the reaction with oxygen forms platinum-thulium oxides, while the reaction with halogens forms platinum-thulium halides .
Scientific Research Applications
Platinum–thulium (4/3) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, the compound is being explored for its potential use in imaging and therapeutic applications . The compound’s ability to interact with biological molecules makes it a promising candidate for targeted drug delivery and diagnostic imaging .
In industry, platinum–thulium (4/3) is used in the development of advanced materials, such as high-performance alloys and coatings. These materials exhibit enhanced mechanical and thermal properties, making them suitable for use in extreme environments .
Mechanism of Action
The mechanism of action of platinum–thulium (4/3) involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to nucleic acids and proteins, leading to changes in their structure and function . This interaction can result in the inhibition of cellular processes, making the compound useful in therapeutic applications .
In catalytic applications, the compound’s mechanism of action involves the activation of reactants and the stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Platinum–thulium (4/3) can be compared to other platinum-based compounds, such as cisplatin and carboplatin, which are widely used in cancer therapy .
Similar compounds include other platinum-lanthanide combinations, such as platinum–europium and platinum–ytterbium. These compounds also exhibit unique properties and are used in various scientific and industrial applications .
Conclusion
Platinum–thulium (4/3) is a compound with significant potential in various scientific and industrial fields Its unique properties make it a valuable material for research and development in chemistry, biology, medicine, and industry
Properties
CAS No. |
63706-08-1 |
|---|---|
Molecular Formula |
Pt4Tm3 |
Molecular Weight |
1287.1 g/mol |
IUPAC Name |
platinum;thulium |
InChI |
InChI=1S/4Pt.3Tm |
InChI Key |
MGPWCWQSCDKWAX-UHFFFAOYSA-N |
Canonical SMILES |
[Tm].[Tm].[Tm].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


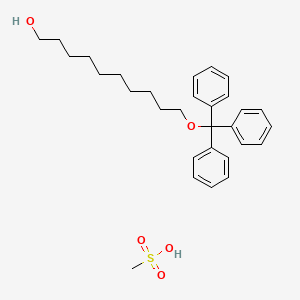

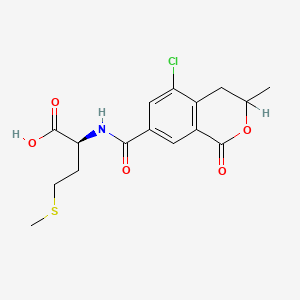
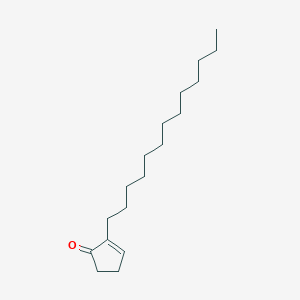
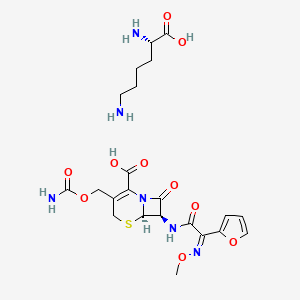
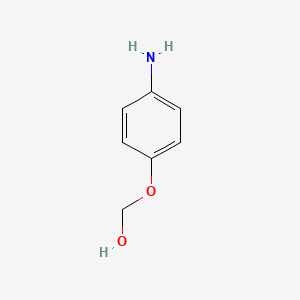
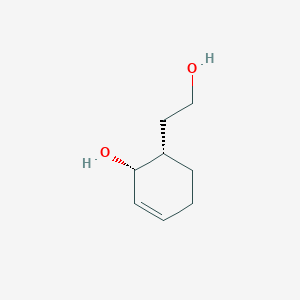
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
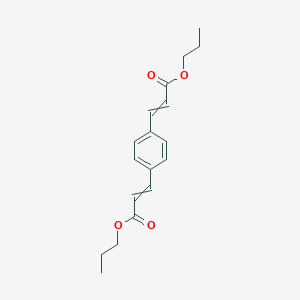
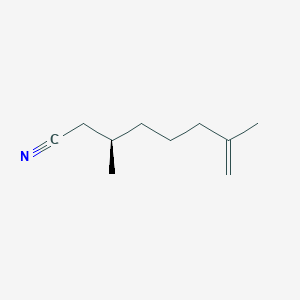
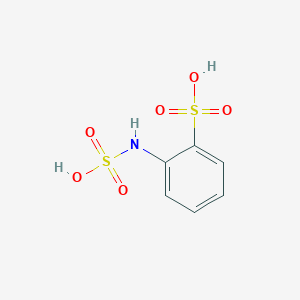
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
